molecular formula C20H38O3Si2 B8265045 2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL

2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL

Cat. No.: B8265045
M. Wt: 382.7 g/mol
InChI Key: DTJAFOQIULJJGW-UHFFFAOYSA-N
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Description

2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL is an organic compound with the molecular formula C20H38O3Si2. It is a derivative of phenol, where the hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) groups. This compound is often used in organic synthesis as a protecting group for alcohols and phenols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL typically involves the protection of phenolic hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected phenol, ketones, aldehydes, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which 2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL exerts its effects involves the formation of stable silyl ethers. The TBDMS group protects the hydroxyl functionality by forming a strong Si-O bond, which is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by fluoride ions. This selective stability allows for controlled protection and deprotection in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL offers enhanced stability due to the presence of two TBDMS groups, making it particularly useful in complex synthetic routes where multiple protection and deprotection steps are required. Its ability to form stable silyl ethers under mild conditions and its ease of removal make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-[2,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3Si2/c1-19(2,3)24(7,8)22-17-11-12-18(16(15-17)13-14-21)23-25(9,10)20(4,5)6/h11-12,15,21H,13-14H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJAFOQIULJJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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